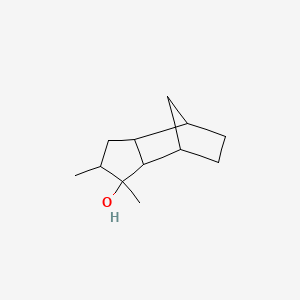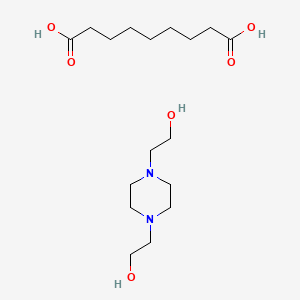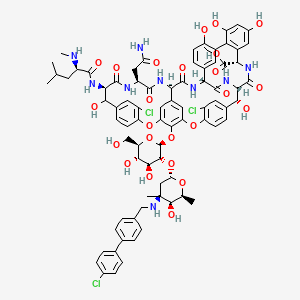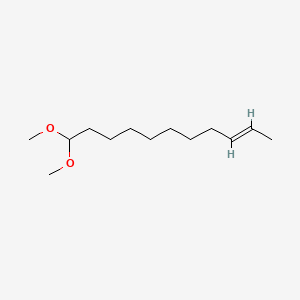
11,11-Dimethoxyundec-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11,11-Dimethoxyundec-2-ene is an organic compound with the molecular formula C13H26O2 It is characterized by the presence of two methoxy groups attached to the eleventh carbon of an undecene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11,11-Dimethoxyundec-2-ene typically involves the reaction of undec-2-ene with methanol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the dimethoxy derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 11,11-Dimethoxyundec-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Formation of 11,11-dimethoxyundecanoic acid.
Reduction: Formation of 11,11-dimethoxyundecane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
11,11-Dimethoxyundec-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving lipid metabolism and membrane structure due to its hydrophobic nature.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 11,11-Dimethoxyundec-2-ene involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The pathways involved may include modulation of enzyme activity and alteration of membrane dynamics.
Comparison with Similar Compounds
11,11-Dimethoxyundecane: A saturated analog with similar chemical properties but lacking the double bond.
11-Methoxyundec-2-ene: A mono-methoxy derivative with different reactivity and applications.
Uniqueness: 11,11-Dimethoxyundec-2-ene is unique due to the presence of two methoxy groups at the terminal position, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where such properties are desired.
Properties
CAS No. |
93980-81-5 |
|---|---|
Molecular Formula |
C13H26O2 |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
(E)-11,11-dimethoxyundec-2-ene |
InChI |
InChI=1S/C13H26O2/c1-4-5-6-7-8-9-10-11-12-13(14-2)15-3/h4-5,13H,6-12H2,1-3H3/b5-4+ |
InChI Key |
PLJPAXHHAVGLIX-SNAWJCMRSA-N |
Isomeric SMILES |
C/C=C/CCCCCCCC(OC)OC |
Canonical SMILES |
CC=CCCCCCCCC(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


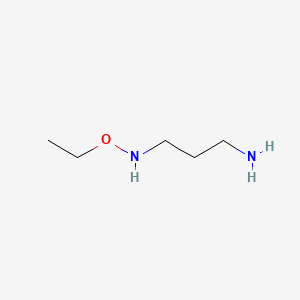
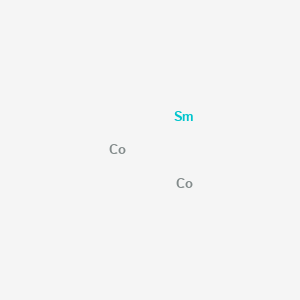
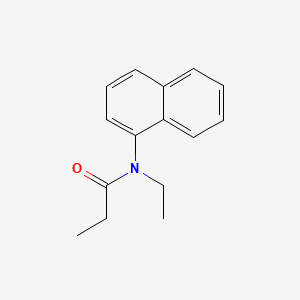
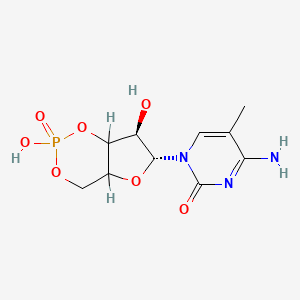
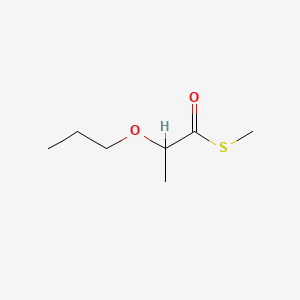
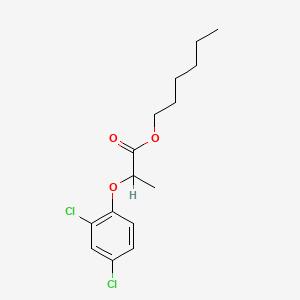
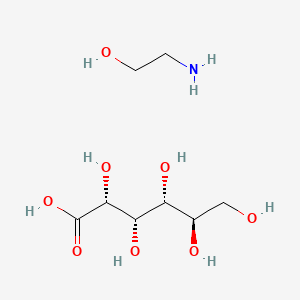
![Coceth-25 [INCI]](/img/structure/B12664055.png)

